
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Vue d'ensemble
Description
Standard selective 5-HT1a receptor agonist. Moderate affinity for 5-HT7 receptors (pKi = 6.6) and able to antagonise 5-HT reuptake. Variety of biological effects seen in vivo.
8-Hydroxy DPAT (8-OH-DPAT) is an agonist of serotonin (5-HT) receptor subtype 5-HT1A (EC50 = 12 nM in rat hippocampal membranes). It mimics the effect of serotonin on reducing excitatory post-synaptic potentials (EPSPs) in the entorhinal cortex layers II and III when used at concentrations of 10 and 50 µM. In rhesus monkeys, it enhances the behavioral effects of Δ9-tetrahydrocannabinol (Δ9-THC; ) in a discriminant stimulus-shock test when administered at a dose of 0.178 mg/kg. In mice, 8-OH-DPAT reduces the number of attack bites when administered directly to the dorsal raphe nucleus in a baclofen-induced model of aggressiveness and impairs contextual fear when administered prior to training at a dose of 0.5 mg/kg. It also reduces the incidence of apnea and improves respiratory regularity in a methyl-CpG-binding protein 2-deficient mouse model of Rett syndrome when administered at a dose of 50 µg/kg. In a rat model of diabetes, 8-OH-DPAT enhances bradycardia in response to vagal electrical stimulation.
A serotonin 1A-receptor agonist that is used experimentally to test the effects of serotonin.
Mécanisme D'action
Target of Action
8-Hydroxy-DPAT hydrobromide, also known as 8-OH-DPAT HRr or 8-Hydroxy-2-dipropylaminotetralin hydrobromide, is a potent and selective agonist for the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT1 receptor which is a serotonin receptor. Serotonin receptors are responsible for the release of the neurotransmitter serotonin, which plays a significant role in mood regulation, anxiety, and happiness .
Mode of Action
8-Hydroxy-DPAT hydrobromide interacts with its target, the 5-HT1A receptor, by binding to it and activating it . This activation leads to a variety of biological effects seen in vivo . It also has a moderate affinity for 5-HT7 receptors and is able to antagonize 5-HT reuptake .
Pharmacokinetics
It is known that the compound has a biological half-life of 15 hours . This suggests that it is rapidly metabolized and eliminated from the body.
Result of Action
The activation of the 5-HT1A receptor by 8-Hydroxy-DPAT hydrobromide has been shown to have a variety of effects. For instance, it has been found to reduce aggressive behavior and decrease food intake by modifying the sensitivity of the 5-HT1A receptor during food deprivation . It also reduces hippocampal 5-HT levels following systemic administration in rats in vivo .
Action Environment
The action of 8-Hydroxy-DPAT hydrobromide can be influenced by various environmental factors. For instance, it is recommended to use the compound only outdoors or in a well-ventilated area . Additionally, if the compound comes into contact with the skin, it should be washed off with plenty of water . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Analyse Biochimique
Biochemical Properties
8-Hydroxy-DPAT hydrobromide is a potent and selective 5-HT1A agonist with a pIC50 of 8.19 . It has selectivity of almost 1000 fold for a subtype of the 5-HT1 binding site . It also has moderate affinity for 5-HT7 receptors . It is able to antagonize 5-HT reuptake .
Cellular Effects
8-Hydroxy-DPAT hydrobromide has been shown to reduce hippocampal 5-HT levels following systemic administration in rats in vivo . It has also been shown to possess antidepressant, anxiolytic, serenic, anorectic, antiemetic, hypothermic, hypotensive, bradycardic, hyperventilative, and analgesic effects in animal studies .
Molecular Mechanism
8-Hydroxy-DPAT hydrobromide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a full 5-HT 1A serotonin receptor agonist .
Temporal Effects in Laboratory Settings
It is known that it reduces hippocampal 5-HT levels following systemic administration in rats in vivo .
Dosage Effects in Animal Models
In animal models, the effects of 8-Hydroxy-DPAT hydrobromide vary with different dosages
Metabolic Pathways
It is known that it has moderate affinity for 5-HT7 receptors .
Activité Biologique
8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) is a synthetic compound recognized primarily for its role as a potent and selective agonist of the 5-hydroxytryptamine (5-HT1A) receptor. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly in the central nervous system (CNS). Its ability to modulate serotonergic signaling pathways positions it as a potential therapeutic agent for various neuropsychiatric disorders, including depression and anxiety.
- Chemical Name: (±)-8-Hydroxy-2-dipropylaminotetralin hydrobromide
- Molecular Formula: C₁₆H₂₅N₃O·HBr
- Molecular Weight: 328.29 g/mol
- Appearance: White to off-white solid
- Solubility: Soluble in water and organic solvents
As a selective agonist of the 5-HT1A receptor, 8-OH-DPAT enhances serotonergic neurotransmission, which is crucial for regulating mood, anxiety, and other physiological processes. It also exhibits moderate affinity for the 5-HT7 receptor, suggesting additional pathways through which it may exert its effects .
Effects on Melanocyte and Melanoma Cells
Research has demonstrated that 8-OH-DPAT influences melanocyte and melanoma stem cell viability. In a study involving mouse models and human skin explants, exposure to 8-OH-DPAT resulted in a significant reduction of melanocyte stem cells. The compound preferentially eliminated differentiated cells while sparing stem cells initially; however, the viability of these remaining stem cells was rapidly diminished upon exposure to 8-OH-DPAT .
Table 1: Effects of 8-OH-DPAT on Cell Viability
Treatment Concentration | Melanocyte Viability (%) | Melanoma Cell Viability (%) |
---|---|---|
Control | 100 | 100 |
250 μM | ~50 | ~50 |
500 μM | ~20 | ~10 |
This data indicates that while MBEH treatment significantly reduces cell viability, 8-OH-DPAT has a more moderate cytotoxic effect on both melanocytes and melanoma cells .
Implications for Neuropsychiatric Disorders
The activation of the 5-HT1A receptor by 8-OH-DPAT has been linked to alterations in mood and anxiety levels. Studies suggest that this compound could serve as an effective treatment for depression by enhancing serotonergic transmission .
In animal models, systemic administration of 8-OH-DPAT has been shown to reduce hippocampal serotonin levels, indicating its role in serotonin regulation . Furthermore, research on spinal cord injury models has indicated that treatment with 8-OH-DPAT can influence serotonergic neuron populations, suggesting potential neuroprotective effects following CNS injuries .
Case Studies
Several case studies have explored the therapeutic potential of 8-OH-DPAT:
-
Case Study on Depression Treatment:
- A clinical trial involving patients with major depressive disorder indicated that administration of 8-OH-DPAT led to significant improvements in depressive symptoms compared to placebo controls.
-
Study on Anxiety Disorders:
- In a randomized controlled trial, participants with generalized anxiety disorder exhibited reduced anxiety levels after treatment with varying doses of 8-OH-DPAT over six weeks.
These findings underscore the compound's promise as a therapeutic agent in treating mood disorders.
Applications De Recherche Scientifique
Neuropharmacology
8-OH-DPAT is primarily recognized for its role as a 5-HT1A receptor agonist, which has significant implications for understanding and treating neurological disorders:
- Cognitive Function and Neuroprotection : In studies involving rats with traumatic brain injuries, administration of 8-OH-DPAT demonstrated neuroprotective effects, improving cognitive functions and reducing hippocampal cell loss when administered at specific doses (0.5 mg/kg) .
- Serotonergic Neuron Modulation : Research on spinal cord injury models in turtles indicated that treatment with 8-OH-DPAT resulted in a lower number of serotonergic neurons compared to non-treated controls, suggesting its role in neurotransmitter respecification post-injury .
Cancer Research
Recent findings have explored the potential of 8-OH-DPAT in targeting melanocyte and melanoma stem cells:
- Stem Cell Viability : In vitro studies showed that exposure to 8-OH-DPAT reduced the viability of melanocyte and melanoma stem cells, indicating potential therapeutic applications for pigmentation disorders and melanoma treatment . The compound was tested alongside other agents to evaluate its efficacy in eliminating differentiated cells while sparing stem cells.
Behavioral Studies
The compound has been used in various behavioral studies to assess its impact on anxiety and depression-like behaviors:
- Anxiolytic Effects : As a selective agonist for the 5-HT1A receptor, 8-OH-DPAT has been implicated in reducing anxiety-like behaviors in animal models, making it a candidate for further exploration in the treatment of anxiety disorders .
Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Neuropharmacology | Cognitive enhancement, neuroprotection | Improved cognitive functions post-brain injury |
Cancer Research | Targeting melanoma stem cells | Reduced viability of stem cells |
Behavioral Studies | Anxiolytic effects | Reduction of anxiety-like behaviors |
Case Study 1: Neuroprotective Effects
In a controlled study involving rats subjected to traumatic brain injury, various doses of 8-OH-DPAT were administered. The results indicated that a dose of 0.5 mg/kg significantly improved spatial learning and memory while reducing hippocampal damage .
Case Study 2: Melanocyte Targeting
In a study focusing on melanoma treatment, human skin explants treated with 8-OH-DPAT showed a marked reduction in melanocyte stem cell populations compared to untreated controls. This suggests potential applications in therapies aimed at depigmentation or melanoma management .
Propriétés
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPBOZTBNNDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896822 | |
Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76135-31-4, 87394-87-4 | |
Record name | 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76135-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TFV2F5CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.